1,3-18:0 DG-d5

Description

Propriétés

IUPAC Name |

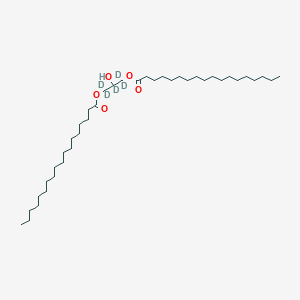

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-octadecanoyloxypropyl) octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i35D2,36D2,37D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-RYBIQIASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429508 |

Source

|

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246523-69-2 |

Source

|

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1,3-Distearoyl-Glycerol-d5 (1,3-18:0 DG-d5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical properties, analytical methodologies, and biological relevance of 1,3-distearoyl-glycerol-d5 (1,3-18:0 DG-d5). This deuterated diacylglycerol is a critical tool in lipidomics research, serving as an internal standard for the accurate quantification of diacylglycerols in complex biological samples.

Core Physical and Chemical Properties

This compound is a deuterated analog of 1,3-distearoylglycerol, a diacylglycerol containing two stearic acid (18:0) chains. The "-d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is chemically identical to its endogenous counterpart but can be distinguished by its higher mass.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (1,3-Distearoyl-glycerol-d5) | 1,3-Distearoyl-glycerol (Non-deuterated) |

| Synonyms | 1,3-dioctadecanoyl-2-hydroxy-sn-glycerol-d5, DG(18:0/0:0/18:0)-d5 | DG(18:0/0:0/18:0), 1,3-Distearin |

| Molecular Formula | C₃₉H₇₁D₅O₅[1] | C₃₉H₇₆O₅[2] |

| Molecular Weight | 630.05 g/mol [1] | 625.0 g/mol [2] |

| Appearance | Typically a solid | Solid |

| Solubility | Soluble in organic solvents such as DMF (20 mg/ml), DMSO (30 mg/ml), and to a lesser extent in Ethanol (0.25 mg/ml) and PBS (pH 7.2, 0.7 mg/ml) (data for non-deuterated analog).[2] | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml.[2] |

| Storage Temperature | -20°C | -20°C |

| CAS Number | 1246523-69-2[1] | 504-40-5[2] |

Experimental Protocols

The primary application of this compound is as an internal standard in lipidomics workflows for the quantification of diacylglycerols (DAGs). Below are detailed methodologies for its use in mass spectrometry-based analyses.

Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol outlines a standard procedure for extracting total lipids from biological matrices such as plasma or tissue homogenates.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Chloroform

-

Methanol

-

Deionized water

-

This compound internal standard solution (in a suitable organic solvent)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Add deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

-

Vortex again for 30 seconds.

-

Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1).

Quantification of Diacylglycerols by LC-MS/MS

This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the targeted quantification of DAG species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Reagents:

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium formate or acetate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

Procedure:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto the C18 column. Use a gradient of Mobile Phase A and B to separate the different lipid classes and individual DAG species.

-

Mass Spectrometry Analysis: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify specific DAGs.

-

MRM Transitions: For each endogenous DAG species and the this compound internal standard, set up a specific MRM transition. This involves selecting the precursor ion (the [M+NH₄]⁺ or [M+H]⁺ adduct of the DAG) and a specific product ion (typically corresponding to the neutral loss of one of the fatty acid chains).

-

-

Quantification: Create a calibration curve using known concentrations of a non-deuterated DAG standard. The concentration of the endogenous DAGs in the sample is determined by comparing the peak area ratio of the endogenous DAG to the this compound internal standard against the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the quantification of diacylglycerols using this compound as an internal standard.

Biological Significance and Signaling Pathways

Diacylglycerols are crucial signaling molecules in a variety of cellular processes. 1,3-distearoylglycerol, the non-deuterated counterpart of this compound, is a naturally occurring lipid that can participate in these pathways. The primary signaling role of DAGs is the activation of Protein Kinase C (PKC).

The Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway

This pathway is initiated by the activation of phospholipase C (PLC), which can be triggered by various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

-

Receptor Activation: An extracellular signal (e.g., a hormone or growth factor) binds to its receptor on the cell surface.

-

PLC Activation: The activated receptor stimulates PLC.

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ and Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG in the plasma membrane synergistically activate members of the PKC family.

-

Downstream Signaling: Activated PKC phosphorylates a wide range of target proteins, leading to various cellular responses such as cell proliferation, differentiation, apoptosis, and inflammation.

Diacylglycerol Signaling Pathway Diagram

Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

References

The Quintessential Guide to 1,3-18:0 DG-d5: A Deuterated Internal Standard for Precise Diacylglycerol Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated internal standard 1,3-18:0 DG-d5 (1,3-distearoyl-d5-glycerol). Designed for professionals in research and drug development, this document details the core principles, experimental protocols, and data analysis workflows for the accurate quantification of diacylglycerols (DAGs) in complex biological matrices using mass spectrometry.

Introduction to this compound

1,3-distearoyl-d5-glycerol is a synthetic, stable isotope-labeled diacylglycerol that serves as an invaluable internal standard for quantitative lipidomics. The incorporation of five deuterium atoms (d5) on the glycerol backbone results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This key characteristic enables it to be spiked into a sample at a known concentration to account for variability in sample preparation, extraction efficiency, and instrument response, thereby ensuring highly accurate and reproducible quantification of endogenous diacylglycerols.

Diacylglycerols are crucial lipid molecules that function as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways. Dysregulation of DAG levels has been implicated in various diseases, including cancer and metabolic disorders. Consequently, the precise measurement of specific DAG species is of paramount importance in understanding disease mechanisms and in the development of novel therapeutics.

Core Properties and Quantitative Data

The utility of this compound as an internal standard is rooted in its well-defined chemical and physical properties.

| Property | Value |

| Chemical Name | 1,3-dioctadecanoyl-2-hydroxy-sn-glycerol-d5 |

| Synonyms | 1,3-Distearin-d5, DG(18:0/0:0/18:0)-d5 |

| Chemical Formula | C₃₉H₇₁D₅O₅ |

| Molecular Weight | 630.09 g/mol |

| CAS Number | 1246523-69-2 |

| Physical Form | Solid |

| Purity | Typically >99% |

| Storage | -20°C |

Mass Spectrometry Parameters for Quantitative Analysis

Accurate quantification of diacylglycerols using this compound is typically achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The following table outlines the proposed MRM transition for this compound.

| Parameter | Value | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Diacylglycerols readily form adducts, such as [M+NH₄]⁺, in the presence of ammonium acetate in the mobile phase, which provides good ionization efficiency. |

| Precursor Ion (Q1) | m/z 648.1 | Calculated as [Molecular Weight + NH₄]⁺ = [630.09 + 18.03]⁺. |

| Product Ion (Q3) | m/z 346.3 | Corresponds to the neutral loss of one stearic acid molecule (C₁₈H₃₆O₂) from the precursor ion. This is a characteristic fragmentation pattern for diacylglycerols. |

| Collision Energy (CE) | 20-30 eV (instrument dependent) | This is a typical energy range for the fragmentation of diacylglycerols. The optimal value should be determined empirically on the specific mass spectrometer being used. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical lipidomics workflow.

Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of lipids, including diacylglycerols, from cell cultures or tissue homogenates.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

This compound internal standard solution (in chloroform or methanol)

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube containing the sample, add 1 mL of cold methanol.

-

Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the endogenous DAGs.

-

Add 2 mL of chloroform and vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add 0.8 mL of deionized water to induce phase separation.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of Diacylglycerols

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating diacylglycerol species.

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium acetate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 90% B

-

15-18 min: Hold at 90% B

-

18.1-20 min: Return to 30% B and equilibrate.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization: ESI+.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Internal Standard (this compound): As detailed in Table 2.1.

-

Endogenous DAGs: Precursor and product ions for the specific diacylglycerol species of interest should be determined and added to the acquisition method.

-

-

Source Parameters: Optimize source temperature, gas flows, and voltages according to the instrument manufacturer's recommendations for lipid analysis.

Data Analysis and Quantification

The quantification of endogenous diacylglycerols is achieved by comparing the peak area of the analyte to the peak area of the this compound internal standard.

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking a matrix blank (a sample that does not contain the analytes of interest) with known concentrations of the endogenous diacylglycerols to be quantified and a constant concentration of the this compound internal standard.

-

Analysis: Analyze the calibration standards and the unknown samples using the established LC-MS/MS method.

-

Data Processing: Integrate the peak areas for the MRM transitions of the endogenous diacylglycerols and the internal standard in both the calibration standards and the unknown samples.

-

Calibration Curve Generation: For each endogenous diacylglycerol, plot the ratio of its peak area to the peak area of the internal standard against its concentration in the calibration standards. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknowns: Calculate the peak area ratio for each endogenous diacylglycerol in the unknown samples and use the corresponding calibration curve to determine its concentration.

Visualizations of Workflows and Pathways

Experimental Workflow for Diacylglycerol Quantification

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Caption: Experimental workflow for diacylglycerol quantification.

Diacylglycerol Signaling Pathway

Diacylglycerols, quantified using methods incorporating this compound, are key players in cellular signaling. The diagram below depicts a simplified signaling pathway involving diacylglycerol and Protein Kinase C (PKC).

Caption: Simplified diacylglycerol signaling pathway.

Conclusion

The deuterated internal standard this compound is an essential tool for the accurate and precise quantification of diacylglycerols in complex biological samples. Its use in conjunction with robust lipid extraction techniques and sensitive LC-MS/MS methods provides researchers with reliable data to unravel the intricate roles of diacylglycerols in health and disease. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

The Role of 1,3-18:0 DG-d5 in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated diacylglycerol, 1,3-distearoyl-d5-glycerol (1,3-18:0 DG-d5), in the field of lipidomics. Its primary application as an internal standard in mass spectrometry-based quantitative analysis is detailed, supported by experimental protocols and data presentation. Furthermore, this guide explores the biological significance of diacylglycerols (DAGs) in cellular signaling, offering a deeper context for the importance of their accurate quantification.

Introduction: The Imperative of Accurate Quantification in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a crucial discipline for understanding cellular physiology and pathology. Lipids are not merely for energy storage; they are integral components of cellular membranes and active participants in a myriad of signaling pathways that govern cell growth, proliferation, and apoptosis.[1] Diacylglycerols (DAGs) are a class of glycerolipids that are central to these processes, acting as key metabolic intermediates and potent second messengers.[1][2]

Given the low abundance and rapid turnover of many lipid species, including DAGs, their accurate quantification presents a significant analytical challenge.[3][4] Mass spectrometry (MS), coupled with liquid chromatography (LC), has become the cornerstone of lipidomics research, offering high sensitivity and specificity. However, the accuracy of MS-based quantification can be compromised by various factors, including sample preparation inconsistencies, matrix effects, and instrument variability.[5]

To mitigate these challenges, the use of stable isotope-labeled internal standards is indispensable.[5][6] These standards, which are chemically identical to the endogenous analytes but have a different mass due to isotopic enrichment, are added to samples at the beginning of the workflow. By normalizing the signal of the endogenous lipid to its corresponding internal standard, accurate and precise quantification can be achieved.[5] this compound, a diacylglycerol with two stearic acid (18:0) chains and a deuterium-labeled glycerol backbone, serves as an ideal internal standard for the quantification of various DAG species.

Physicochemical Properties and Rationale for Use

This compound, or 1,3-dioctadecanoyl-sn-glycerol-1,1,2,3,3-d5, possesses key characteristics that make it an excellent internal standard for diacylglycerol analysis:

-

Chemical Similarity: It shares the same core diacylglycerol structure as the endogenous molecules being measured, ensuring similar behavior during extraction and chromatographic separation.

-

Mass Difference: The five deuterium atoms on the glycerol backbone provide a distinct mass shift of +5 Da compared to its non-labeled counterpart. This mass difference allows for its unambiguous detection by the mass spectrometer without interfering with the measurement of the endogenous DAGs.

-

Stability: The carbon-deuterium bonds are stable under typical analytical conditions, preventing isotopic exchange that could compromise quantification.

Quantitative Performance of Deuterated Diacylglycerol Standards

The use of deuterated diacylglycerol internal standards, such as this compound, enables robust and reliable quantification of DAG species across a range of concentrations. While specific performance data for this compound is not always published in isolation, studies using structurally similar deuterated DAGs demonstrate the validity of this approach. For instance, the use of 1,3-dieicosanoyl-d5-glycerol (1,3-20:0/20:0-d5 DAG) has shown excellent linearity for the quantification of various 1,2- and 1,3-DAG species over a range of 1 to 60 pmoles.[7] The derivatization of these standards can also lead to high yields, typically between 85-90%.[7]

| Parameter | Typical Performance of Deuterated DAG Standards | Reference |

| Linearity (Concentration Range) | 1 - 60 pmoles | [7] |

| Derivatization Yield | 85 - 90% | [7] |

| Limit of Detection | 0.1 - 0.4 pmol/µL (depending on acyl chain) | [8] |

| Reproducibility (Variation) | ≤ 10% | [8] |

This table summarizes typical performance characteristics observed with deuterated diacylglycerol internal standards in quantitative lipidomics workflows.

Experimental Protocols

The following sections provide detailed methodologies for the utilization of this compound as an internal standard in a typical lipidomics workflow, from lipid extraction to LC-MS/MS analysis.

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

-

This compound internal standard solution (concentration verified)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma or a cell pellet from a 60 mm plate).

-

Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the endogenous DAGs.

-

Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for 30 seconds.

-

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.

-

Dry the extracted lipid phase under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 isopropanol:acetonitrile).

LC-MS/MS Analysis for Diacylglycerol Quantification

This protocol outlines a general approach for the quantification of DAGs using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Columns:

-

UHPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

Reagents:

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.[9]

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[9]

LC Gradient: The following gradient can be used at a flow rate of 0.3 mL/min:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 15 |

| 2.0 | 30 |

| 2.5 | 48 |

| 11.0 | 82 |

| 11.5 | 99 |

| 14.0 | 99 |

| 14.1 | 15 |

| 15.0 | 15 |

Mass Spectrometer Settings (Positive ESI Mode):

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 300°C

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Collision Gas: Argon

-

Data Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific MRM transitions for each endogenous DAG species and for the this compound internal standard need to be determined. The precursor ion will be the [M+NH4]+ adduct of the DAG. The product ion will typically be the neutral loss of one of the fatty acyl chains plus ammonia.[10]

For this compound, the precursor ion would be m/z 643.6 ([C39H75D5O5+NH4]+). The product ion would correspond to the neutral loss of stearic acid and ammonia.

Diacylglycerol in Cellular Signaling and Metabolism

The accurate quantification of DAGs enabled by internal standards like this compound is crucial for understanding their roles in cellular processes.

The Protein Kinase C (PKC) Signaling Pathway

Diacylglycerol is a critical second messenger that activates the Protein Kinase C (PKC) family of enzymes.[1][11][12] Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC, leading to its activation and the subsequent phosphorylation of a wide range of downstream targets, regulating processes such as cell growth, differentiation, and apoptosis.[1][13]

Caption: Diacylglycerol (DAG) activates the Protein Kinase C (PKC) signaling pathway.

Diacylglycerol in Lipid Metabolism

Beyond its role in signaling, DAG is a central hub in lipid metabolism. It serves as a precursor for the synthesis of triacylglycerols (TAGs), the primary form of energy storage, and for the synthesis of major membrane phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE).

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Qualitative analysis and quantitative assessment of changes in neutral glycerol lipid molecular species within cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diacylglycerol Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of internal standards in the quantitative analysis of diacylglycerols (DAGs), crucial lipid second messengers involved in a multitude of cellular signaling pathways. Accurate quantification of DAG species is paramount for understanding their role in health and disease, and for the development of novel therapeutics targeting these pathways.

Core Concepts in Diacylglycerol Analysis

Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules.[1][2] Their low abundance and the presence of various isomers make their quantification challenging.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of DAG molecular species.[3]

The accuracy of MS-based quantification heavily relies on the use of internal standards (IS). These are compounds with similar physicochemical properties to the analytes of interest, added at a known concentration to the sample at an early stage of the analytical workflow. The primary function of an internal standard is to correct for the variability inherent in sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[4]

Types of Diacylglycerol Internal Standards

The selection of an appropriate internal standard is critical for accurate quantification.[4] The most commonly used internal standards for DAG analysis fall into two main categories:

-

Stable Isotope-Labeled (Deuterated) DAGs: These are considered the "gold standard" as they are chemically identical to the endogenous analytes, with the only difference being a higher mass due to the incorporation of stable isotopes like deuterium (²H) or carbon-13 (¹³C). This ensures that they co-elute with the analyte and experience the same matrix effects. However, the availability of a deuterated standard for every single DAG species is limited and they can be expensive.[5][6] It is also important to note that deuterium labeling can sometimes cause a slight shift in chromatographic retention time, which could potentially lead to quantitative errors if not properly addressed.[7]

-

Non-Isotopically Labeled DAGs (Structural Analogs): These are typically synthetic DAGs with fatty acid chains that are not naturally abundant in the biological system being studied, such as those with odd-numbered carbon chains (e.g., 15:0, 17:0).[8] For instance, 1,3-dipentadecanoyl-glycerol (1,3-15:0/15:0-DAG) is a commonly used internal standard.[8] While more readily available and less expensive, their chromatographic behavior and ionization efficiency may not perfectly match those of all endogenous DAG species, which can introduce a degree of inaccuracy.[4]

Quantitative Data Presentation

The following tables summarize quantitative data of diacylglycerol species from various studies, illustrating the concentrations found in different biological matrices and the internal standards used for their quantification.

Table 1: Quantification of Diacylglycerol Species in Mouse Liver

| Diacylglycerol Species (Carbon:Double Bonds) | Concentration in Lean Mouse Liver (nmol/mg protein) | Concentration in Obese (db/db) Mouse Liver (nmol/mg protein) | Internal Standard Used | Reference |

| 32:0 | 0.09 ± 0.02 | 0.8 ± 0.2 | 1,2-dilauroyl glycerol (12:0/12:0 DAG) | [1] |

| 34:1 | 1.3 ± 0.3 | 12 ± 3 | 1,2-dilauroyl glycerol (12:0/12:0 DAG) | [1] |

| 36:2 | 0.8 ± 0.2 | 7 ± 2 | 1,2-dilauroyl glycerol (12:0/12:0 DAG) | [1] |

| 38:4 | 0.07 ± 0.01 | 0.6 ± 0.1 | 1,2-dilauroyl glycerol (12:0/12:0 DAG) | [1] |

| Total DAGs | ~2.3 | ~20.4 | 1,2-dilauroyl glycerol (12:0/12:0 DAG) | [1] |

Table 2: Quantification of Diacylglycerol Species in Human Plasma

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key experiments in DAG analysis.

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from tissues and cells.[9][10][11]

Materials:

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (dH₂O) or 0.9% NaCl solution

-

Internal standard solution (e.g., 1,3-di15:0 DAG in CHCl₃/MeOH)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube containing the sample (e.g., ~20 mg of tissue homogenate or cell pellet), add the internal standard at a known concentration.[8]

-

For each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH and vortex thoroughly for 10-15 minutes.[10]

-

Add 1.25 mL of CHCl₃ and vortex for 1 minute.[10]

-

Add 1.25 mL of dH₂O (or 0.9% NaCl) and vortex for another minute.[10]

-

Centrifuge the mixture at 1000 x g for 5-10 minutes at room temperature to achieve phase separation.[9]

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

-

Dry the collected organic phase under a stream of nitrogen gas.

-

The dried lipid extract can be reconstituted in a suitable solvent for further analysis.

Protocol 2: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)

Derivatization is often employed to improve the ionization efficiency of DAGs in mass spectrometry.[5][6][8]

Materials:

-

Dried lipid extract from Protocol 1

-

N,N-dimethylglycine (DMG) solution (0.125 M in ultra-dry CHCl₃)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (0.25 M in ultra-dry CHCl₃)

-

4-Dimethylaminopyridine (DMAP) solution (0.5 M in ultra-dry CHCl₃)

-

Ammonium hydroxide (NH₄OH) solution (25 mM)

-

Heating block or incubator

Procedure:

-

To the dried lipid extract, add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution.[8]

-

Vortex the mixture for 20 seconds and then centrifuge briefly.

-

Flush the tube with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.[8]

-

Terminate the reaction by adding 3 mL of CHCl₃/MeOH (1:1, v/v) and 1.5 mL of 25 mM NH₄OH. Vortex for 1 minute.[8]

-

Perform a Bligh & Dyer extraction as described in Protocol 1 to extract the derivatized DAGs.

-

Dry the final organic phase and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general framework for the analysis of DAGs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example): [12]

-

Column: A reverse-phase C8 or C18 column (e.g., Zorbax SB-C8, 2.1 x 150 mm, 1.8 µm).

-

Mobile Phase A: 1.5 mM ammonium formate and 0.1% formic acid in water.

-

Mobile Phase B: 2 mM ammonium formate and 0.15% formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic DAG species.

Mass Spectrometry Conditions (Example): [12]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Ionization Source Parameters:

-

Drying gas temperature: 300°C

-

Drying gas flow: 5 L/min

-

Spray voltage: 3500 V

-

Sheath gas flow: 11 L/min

-

-

MRM Transitions: Specific precursor-to-product ion transitions would be monitored for each DAG species and the internal standard. For underivatized DAGs, the precursor ion is often the ammonium adduct [M+NH₄]⁺.[12]

Mandatory Visualizations

Signaling Pathways

Diacylglycerol is a central node in numerous signaling pathways. The diagram below illustrates the canonical PLC/DAG/PKC signaling cascade.

Caption: The PLC/DAG/PKC signaling pathway.

The following diagram illustrates the metabolic fate of diacylglycerol, highlighting its regulation by diacylglycerol kinases (DGKs).

Caption: Metabolic regulation of diacylglycerol levels.

Experimental Workflows

The following diagram outlines the general experimental workflow for the quantitative analysis of diacylglycerols using internal standards.

Caption: General workflow for DAG quantification.

This diagram details the steps involved in solid-phase extraction (SPE) for the purification of diacylglycerols.

Caption: Solid-Phase Extraction (SPE) workflow for DAG purification.

References

- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 6. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tabaslab.com [tabaslab.com]

- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 11. biochem.wustl.edu [biochem.wustl.edu]

- 12. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,3-Distearoyl-d5-glycerol (1,3-18:0 DG-d5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Distearoyl-d5-glycerol (1,3-18:0 DG-d5), a deuterated diacylglycerol commonly utilized as an internal standard in lipidomics research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its role in analytical workflows.

Core Properties and Specifications

This compound is a synthetic, stable isotope-labeled version of 1,3-distearoyl glycerol. The deuterium labels make it an ideal internal standard for mass spectrometry-based quantification of diacylglycerols in complex biological samples.[1]

Physicochemical Data

| Property | Value | Reference |

| Formal Name | octadecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl-d5) ester | [2][3] |

| Synonyms | DG(18:0/0:0/18:0)-d5, 1,3-Distearin-d5, 1,3-Distearoylglycerol-d5 | [2][3] |

| CAS Number | 1246523-69-2 | [3][4] |

| Molecular Formula | C₃₉H₇₁D₅O₅ | [3] |

| Molecular Weight | 630.05 g/mol | [3] |

| Purity | Typically >98% | [5] |

| Formulation | Solid | [5] |

Solubility Data

| Solvent | Concentration | Reference |

| DMF | 20 mg/mL | [2][5] |

| DMSO | 30 mg/mL | [2][5] |

| Ethanol | 0.25 mg/mL | [2][5] |

| PBS (pH 7.2) | 0.7 mg/mL | [2][5] |

Applications in Lipidomics

This compound is primarily employed as an internal standard in lipidomics studies to ensure accurate quantification of diacylglycerols by correcting for variations during sample preparation and analysis.[6][7] Its use has been documented in various research areas, including the study of metabolic diseases and biomarker discovery.[6]

Experimental Protocols

The following protocols are synthesized from methodologies described in lipidomics research literature where this compound or similar deuterated diglycerides are used as internal standards.

Protocol 1: Lipid Extraction from Plasma for Mass Spectrometry

This protocol outlines a common method for extracting lipids from plasma samples prior to mass spectrometry analysis.

Materials:

-

Plasma samples

-

Internal standard mixture containing this compound

-

Methyl-tert-butyl ether (MTBE)

-

Methanol (MeOH)

-

Water (HPLC-grade)

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Glass vials

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Addition of Internal Standard: To a designated volume of plasma (e.g., 10 µL), add the internal standard mixture. A typical concentration for the internal standard mixture is 10 pmol/µl in a 1:1 (v/v) solution of MTBE and methanol.[6]

-

Lipid Extraction:

-

Add methanol to the plasma sample containing the internal standard.

-

Add MTBE.

-

Vortex the mixture thoroughly for 10 minutes at 4°C.

-

Add water to induce phase separation and vortex briefly.

-

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass vial.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., a mixture of isopropanol, acetonitrile, and water).

Protocol 2: Analysis by Nanoflow Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (nUPLC-MS/MS)

This protocol describes a general procedure for the analysis of the extracted lipids.

Instrumentation:

-

Nanoflow ultrahigh-performance liquid chromatograph (nUPLC)

-

Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto a reverse-phase chromatography column.

-

Elute the lipids using a gradient of mobile phases. A common mobile phase system consists of:

-

Mobile Phase A: Acetonitrile/water with formic acid and ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile with formic acid and ammonium formate.

-

-

The gradient is programmed to separate different lipid classes over a specific run time.

-

-

Mass Spectrometry Analysis:

-

Ionize the eluted lipids using an electrospray ionization (ESI) source.

-

Acquire mass spectra in both positive and negative ion modes to detect a wide range of lipid species.

-

Perform tandem mass spectrometry (MS/MS) to fragment the lipid ions and obtain structural information for identification.

-

-

Data Analysis:

-

Process the raw data using specialized lipidomics software.

-

Identify lipid species by matching their precursor ion mass and fragmentation pattern to lipid databases.

-

Quantify the endogenous diacylglycerols by comparing their peak areas to the peak area of the this compound internal standard.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative lipidomics.

Caption: General workflow for quantitative lipidomics using an internal standard.

Caption: Logic of quantification using an internal standard.

References

- 1. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Glyceryl 1,3-Distearate-d5 | CymitQuimica [cymitquimica.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. 1,3-Distearoyl Glycerol | CAS 504-40-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Lipidomics Analysis of Behavioral Variant Frontotemporal Dementia: A Scope for Biomarker Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mapping the lipidomic secretome of the early equine embryo [frontiersin.org]

Synthesis of Deuterated Diglycerides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds have become invaluable tools in pharmaceutical research and development, offering significant advantages in metabolic studies, pharmacokinetic analysis, and the development of novel therapeutics with improved safety and efficacy profiles.[1][2] The replacement of hydrogen with its heavier isotope, deuterium, can alter the metabolic fate of a molecule, often leading to a longer half-life and a more predictable metabolic profile.[2] Diglycerides (DAGs) are crucial lipid second messengers in a multitude of cellular signaling pathways, most notably in the activation of protein kinase C (PKC).[3][4] The synthesis of deuterated diglycerides provides researchers with powerful probes to investigate these signaling pathways with greater precision and to explore their roles in various pathological conditions, including cancer and neurological diseases.[5] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated diglycerides, along with a detailed look at their role in key signaling pathways.

Synthesis of Deuterated Diglycerides

The synthesis of deuterated diglycerides can be broadly approached through two primary methods: enzymatic synthesis and chemical synthesis. Both methods typically involve the use of deuterated fatty acids as a key starting material.

Deuteration of Fatty Acid Precursors

The first step in the synthesis of deuterated diglycerides is often the preparation of deuterated fatty acids. A common and effective method for this is the hydrothermal H/D exchange reaction. This process involves heating the fatty acid with deuterium oxide (D₂O) in the presence of a metal catalyst, such as platinum on carbon (Pt/C).[6][7] This method can achieve high levels of deuterium incorporation (e.g., >98%).[6] For unsaturated fatty acids, direct deuteration is more challenging, and multi-step synthetic routes starting from deuterated saturated precursors are often employed.[6][7]

Enzymatic Synthesis of Deuterated 1,3-Diglycerides

Enzymatic synthesis using lipases is a highly specific and widely used method for producing 1,3-diglycerides, which are often the isomers of greatest interest in biological studies.[1][8] The general strategy involves the esterification of glycerol with deuterated fatty acids in a solvent-free system, catalyzed by a 1,3-specific lipase.

Experimental Protocol: Lipase-Catalyzed Synthesis of Deuterated 1,3-Dipalmitin

This protocol is adapted from established methods for the synthesis of non-deuterated 1,3-diacylglycerols.[1][9]

-

Reactants and Catalyst:

-

Reaction Setup:

-

Combine the deuterated palmitic acid, glycerol, lipase (typically 5-10 wt% of reactants), and dehydrating agents in a reaction vessel.[9]

-

The reaction is typically run at an elevated temperature (e.g., 73-75°C for dipalmitin) to ensure the reactants are in a liquid state.[9]

-

A vacuum is often applied to remove water produced during the esterification, which drives the reaction towards product formation.[1]

-

-

Reaction Monitoring and Work-up:

-

The reaction progress can be monitored by analyzing aliquots for the disappearance of free fatty acids and the formation of diglycerides using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion (typically after several hours), the lipase is removed by filtration.

-

-

Purification:

-

The crude product, which will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids, is then purified.

-

Molecular Distillation: This technique is effective for removing unreacted fatty acids and monoglycerides.[9]

-

Solvent Fractionation/Crystallization: The diglyceride-enriched fraction can be further purified by crystallization from a suitable solvent (e.g., methanol) to isolate the 1,3-diglyceride.[1]

-

| Parameter | Value/Condition | Reference |

| Enzyme | Lipozyme TL IM | [9] |

| Substrates | Deuterated Palmitic Acid, Glycerol | [9] |

| Molar Ratio (Fatty Acid:Glycerol) | 2:1 | [9] |

| Temperature | 73-75 °C | [9] |

| Reaction Time | ~6 hours | [9] |

| Purification | Molecular Distillation, Solvent Fractionation | [9] |

| Expected Purity of 1,3-DAG | >83% | [9] |

Table 1: Typical Reaction Conditions for the Enzymatic Synthesis of 1,3-Dipalmitoylglycerol.

Chemical Synthesis of Deuterated Diglycerides

Chemical synthesis offers a versatile alternative to enzymatic methods. A flexible approach for synthesizing 1,3-diglycerides involves the reaction of glycidol esters with fatty acids.[10]

Experimental Protocol: Chemical Synthesis of Deuterated 1,3-Diglycerides

This protocol is based on a general method for 1,3-diglyceride synthesis.[10]

-

Preparation of Deuterated Glycidol Ester:

-

React epichlorohydrin with the sodium salt of a deuterated fatty acid to form the deuterated glycidol ester.

-

-

Reaction with Deuterated Fatty Acid:

-

Heat the deuterated glycidol ester with another molecule of the same or a different deuterated fatty acid in the presence of a quaternary ammonium salt catalyst.

-

This reaction yields a mixture of 1,2- and 1,3-deuterated diglycerides.

-

-

Isomerization:

-

The mixture of diglyceride isomers can be isomerized to the more stable 1,3-isomer by heating in the solid phase.[10]

-

-

Purification:

-

The final product is purified using chromatographic techniques such as column chromatography on silica gel.

-

| Parameter | Value/Condition | Reference |

| Starting Materials | Deuterated Fatty Acid, Epichlorohydrin | [10] |

| Key Intermediate | Deuterated Glycidol Ester | [10] |

| Catalyst | Quaternary Ammonium Salt | [10] |

| Isomerization Step | Heating in solid phase | [10] |

| Purification | Chromatography | [10] |

Table 2: Key Steps in the Chemical Synthesis of 1,3-Diglycerides.

Purification and Characterization

Purification

The purification of deuterated diglycerides is critical to remove unreacted starting materials and isomeric byproducts.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to separate diglyceride isomers and purify the desired product.[11]

-

Gas-Liquid Chromatography (GLC): GLC is another effective technique for the separation and quantification of mono- and diglycerides after derivatization (e.g., as trimethylsilyl ethers).[12]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are essential for confirming the structure of the synthesized diglycerides and for determining the positions and extent of deuterium incorporation.[13][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated diglyceride and to quantify the level of isotopic enrichment.[15][16] High-resolution mass spectrometry (HR-MS) is particularly useful for accurately determining isotopic distribution.[16]

| Technique | Purpose | Reference |

| ¹H and ²H NMR | Structural confirmation, localization of deuterium labels | [13][14] |

| Mass Spectrometry | Molecular weight confirmation, isotopic enrichment analysis | [15][16] |

| HPLC | Purification and separation of isomers | [11] |

| GLC | Separation and quantification of glycerides | [12] |

Table 3: Techniques for the Purification and Characterization of Deuterated Diglycerides.

Signaling Pathways and Applications

Deuterated diglycerides are invaluable for studying the intricate roles of DAGs in cellular signaling.

Diacylglycerol and Protein Kinase C (PKC) Activation

Diacylglycerol is a critical second messenger that activates the protein kinase C (PKC) family of enzymes.[3][4] The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leads to the recruitment and activation of PKC isoforms.[3] Activated PKC then phosphorylates a wide range of downstream target proteins, thereby regulating numerous cellular processes, including cell proliferation, differentiation, apoptosis, and migration.[3]

Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

Role in Cancer and Neuronal Function

Dysregulation of DAG signaling is implicated in various diseases. In cancer, aberrant DAG signaling can drive tumor initiation, progression, and metastasis by promoting cell proliferation and survival.[3] In the nervous system, DAG signaling is crucial for synaptic plasticity, neurotransmitter release, and higher brain functions.[5][17] Deuterated diglycerides can be used to trace the metabolic fate of DAGs in these contexts and to validate novel therapeutic targets within the DAG signaling network.

Figure 2: General experimental workflow for the synthesis and application of deuterated diglycerides.

Conclusion

The synthesis of deuterated diglycerides provides researchers with essential tools for the detailed investigation of cellular signaling pathways and their roles in health and disease. By combining established methods for fatty acid deuteration with robust enzymatic and chemical synthesis strategies for diglycerides, it is possible to produce high-purity, well-characterized deuterated probes. The application of these molecules in conjunction with advanced analytical techniques will continue to shed light on the complex roles of diacylglycerol signaling and aid in the development of novel therapeutic interventions.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity [ouci.dntb.gov.ua]

- 4. Frontiers | Diacylglycerol Kinases in the Coordination of Synaptic Plasticity [frontiersin.org]

- 5. Diacylglycerol kinase as a possible therapeutic target for neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Documents download module [ec.europa.eu]

- 7. apo.ansto.gov.au [apo.ansto.gov.au]

- 8. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation of mono- and diglycerides by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectra of trimethylsilyl ethers of 2H-labelled mono- and diglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Diacylglycerol Signaling Role in Synaptic Plasticity - Creative Biolabs [neuros.creative-biolabs.com]

Commercial Sources and Technical Applications of 1,3-18:0 DG-d5: A Guide for Researchers

For researchers, scientists, and drug development professionals, the precise quantification of lipid species is paramount. 1,3-distearoyl-glycerol-d5 (1,3-18:0 DG-d5) serves as a critical internal standard for the accurate measurement of diacylglycerols (DAGs) in complex biological samples. This technical guide provides an in-depth overview of the commercial sources for this deuterated lipid standard, a detailed experimental protocol for its use in mass spectrometry-based lipidomics, and a visualization of its role in cellular signaling.

Commercial Availability of this compound

Several reputable suppliers offer high-purity this compound for research purposes. The product is typically available as a powder or in a chloroform solution. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

| Supplier | Product Number | Form | Purity | Available Quantities | CAS Number |

| Avanti Polar Lipids | 800855P | Powder | >99% | 1 mg, 5 mg, 10 mg | 1246523-69-2 |

| Sigma-Aldrich | 800855P | Powder | >99% (TLC) | 1 mg | 1246523-69-2[1] |

| CymitQuimica | TR-G601492 | Neat | Not specified | 25 mg, 2500 µg | 1246523-69-2[2] |

| Pharmaffiliates | PA STI 045560 | White Solid | Not specified | Inquire | 1246523-69-2[3] |

Experimental Protocol: Quantification of Diacylglycerols Using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of diacylglycerols in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard

-

Chloroform

-

Methanol

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

LC-MS/MS system (e.g., Q-Exactive)

-

C18 reverse-phase LC column

2. Sample Preparation and Lipid Extraction:

A common method for lipid extraction from biological samples is the Bligh-Dyer method.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in chloroform:methanol 1:1, v/v). The exact amount should be optimized based on the expected concentration of endogenous DAGs.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

-

Add 125 µL of chloroform. Vortex for 1 minute.

-

Add 125 µL of water. Vortex for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water 6:4 with 10 mM ammonium formate and 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reverse-phase column. A typical gradient for lipid separation starts with a high aqueous mobile phase and ramps up to a high organic mobile phase.

-

Mobile Phase A: Acetonitrile:Water (6:4) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (9:1) with 10 mM ammonium formate and 0.1% formic acid.

-

-

Mass Spectrometry Detection: The mass spectrometer should be operated in positive ion mode. A full scan (MS1) is performed to detect the precursor ions of the endogenous DAGs and the internal standard. A data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method is then used to acquire tandem mass spectra (MS2) for identification and quantification.

-

Precursor Ion of this compound: m/z 630.6 [M+NH4]+

-

Product Ions of this compound: Characteristic neutral loss of the deuterated stearic acid.

-

4. Data Analysis and Quantification:

-

Identify the endogenous DAG species based on their precursor ion mass-to-charge ratio (m/z) and characteristic fragmentation patterns in the MS2 spectra.

-

Integrate the peak areas of the endogenous DAGs and the this compound internal standard from the extracted ion chromatograms.

-

Calculate the concentration of each endogenous DAG species using the following formula:

Concentration of Endogenous DG = (Peak Area of Endogenous DG / Peak Area of this compound) * (Amount of this compound / Sample Volume)

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further aid in the understanding of the application of this compound and the biological context of diacylglycerols, the following diagrams have been generated.

Diacylglycerols are crucial second messengers in various cellular signaling pathways. One of the most well-characterized is the activation of Protein Kinase C (PKC).

References

Methodological & Application

Application Notes & Protocols for 1,3-18:0 DG-d5 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Distearoyl-d5-glycerol (1,3-18:0 DG-d5) is a deuterated diacylglycerol (DG) that serves as an essential internal standard for the accurate quantification of diacylglycerol species in various biological samples using mass spectrometry (MS). Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways, and their dysregulation is associated with several diseases, including cancer and metabolic disorders.[1][2][3] The low abundance of DGs and their lack of a permanent charge present analytical challenges for their quantification.[2][4] The use of a stable isotope-labeled internal standard like this compound is critical to correct for variations during sample preparation and MS analysis, ensuring high accuracy and reproducibility.[5]

These application notes provide detailed protocols for the use of this compound as an internal standard in LC-MS/MS-based lipidomics workflows, from sample preparation to data analysis.

Key Applications

-

Quantitative Lipidomics: Accurate measurement of diacylglycerol species in cells, tissues, and biofluids.[6][7][8]

-

Biomarker Discovery: Identification of changes in DG profiles associated with disease states.[6][8]

-

Drug Development: Assessing the impact of therapeutic agents on lipid signaling pathways.

-

Metabolic Research: Studying the dynamics of lipid metabolism and signaling.[3]

Signaling Pathway Context: Diacylglycerol and Protein Kinase C

Diacylglycerol (DAG) is a pivotal second messenger generated at the cell membrane, most notably through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). A primary downstream effector of DAG is Protein Kinase C (PKC).[1][9][10] Upon generation, DAG recruits PKC from the cytosol to the plasma membrane, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, triggering a cascade of cellular responses that regulate processes such as cell proliferation, differentiation, and apoptosis.[3] The transient nature of DAG signaling is tightly controlled by enzymes like diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid (PA), thereby attenuating the signal.[3][11]

Experimental Workflow for DG Quantification

The quantification of diacylglycerols using this compound involves several key steps, from sample collection and lipid extraction to LC-MS/MS analysis and data processing. This workflow ensures the removal of interfering substances and accurate measurement of endogenous DG species relative to the spiked internal standard.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is based on the Folch method for the extraction of total lipids.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (e.g., 10 µg/mL in chloroform:methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add 100 µL of plasma or serum.

-

Add 20 µL of the this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Incubate at room temperature for 30 minutes.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.[12]

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., isopropanol:methanol 1:1, v/v).[7][13]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general method for the quantification of DGs using a high-resolution mass spectrometer.

Instrumentation:

-

UHPLC system (e.g., Thermo Vanquish) coupled to a high-resolution mass spectrometer (e.g., Thermo Q-Exactive Plus).[6][7][13]

-

Reversed-phase C18 column (e.g., Waters CSH C18, 2.1 mm x 100 mm, 1.7 µm).[14][6]

Reagents:

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[6]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[14][6]

LC Gradient:

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 60°C[6]

-

Gradient:

-

0-2 min: 30% B

-

2-18 min: Linear gradient to 100% B

-

18-25 min: Hold at 100% B

-

25.1-30 min: Return to 30% B and equilibrate

-

Mass Spectrometer Settings (Q-Exactive Plus):

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Scan Type: Data-Dependent Acquisition (DDA)

-

Full Scan (MS1):

-

Data-Dependent MS/MS (MS2):

-

Resolution: 17,500

-

TopN: 10 most intense ions from the full scan

-

-

Collision Energy: Stepped NCE (Normalized Collision Energy) of 20, 30, 40

Data Presentation & Analysis

For quantification, calibration curves should be prepared using a range of concentrations of a non-deuterated 1,3-18:0 DG standard, with a fixed concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.

Table 1: Example Calibration Curve and Performance Data (Note: This is representative data; users must generate their own calibration curves and validate the method in their laboratory.)

| Parameter | Value |

| Analyte | 1,3-Distearoyl-glycerol (18:0/18:0) |

| Internal Standard | This compound |

| Calibration Range | 0.1 - 500 ng/mL[14] |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | ~5 fmol[15] |

| Limit of Quantification (LOQ) | ~17 fmol[15] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85 - 115% |

Table 2: Key Mass Transitions for Monitoring

| Lipid Species | Precursor Ion [M+NH₄]⁺ | Fragment Ion(s) |

| 1,3-18:0 DG (Analyte) | 642.6 | Neutral loss of Stearic Acid (284.27) |

| This compound (IS) | 647.6 | Neutral loss of Stearic Acid (284.27) |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of diacylglycerols in complex biological matrices. Its chemical similarity to the endogenous analytes ensures that it behaves similarly during extraction and ionization, effectively correcting for sample-to-sample variability. The protocols and data presented here provide a robust framework for researchers to implement quantitative DG analysis in their own laboratories, facilitating deeper insights into the roles of these critical lipid messengers in health and disease.

References

- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases [mdpi.com]

- 4. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Lipidomics Analysis of Behavioral Variant Frontotemporal Dementia: A Scope for Biomarker Development [frontiersin.org]

- 8. Lipidomics Analysis of Behavioral Variant Frontotemporal Dementia: A Scope for Biomarker Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol pathway | PPTX [slideshare.net]

- 10. Diacylglycerol signaling pathway | PPTX [slideshare.net]

- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 15. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

Application Note and Protocols for the Quantification of Diacylglycerols using 1,3-18:0 DG-d5 in LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and key signaling molecules.[1][2] Accurate quantification of DAG species in biological matrices is essential for understanding their role in various physiological and pathological processes. However, their low abundance and the complexity of the lipidome present analytical challenges.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and specific quantification of lipids. The use of stable isotope-labeled internal standards is critical for correcting analytical variability introduced during sample preparation and analysis.[3][4][5] This application note provides a detailed protocol for the quantification of diacylglycerols in biological samples using 1,3-distearoyl-d5-glycerol (1,3-18:0 DG-d5) as an internal standard. The d5 label on the glycerol backbone provides a distinct mass shift, allowing for accurate differentiation from endogenous DAG species.[6][7]

Principle of the Method

This method utilizes a "stable isotope dilution" approach where a known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the extraction process.[7] This standard mimics the behavior of the endogenous analytes throughout sample preparation and LC-MS/MS analysis. By comparing the signal intensity of the endogenous DAGs to that of the internal standard, accurate quantification can be achieved, compensating for variations in extraction efficiency, matrix effects, and instrument response.[3][4]

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC-grade or higher purity methanol, chloroform, isopropanol, acetonitrile, and water.[7][8]

-

Lipid Extraction Solvents (Bligh and Dyer): Chloroform:Methanol (2:1, v/v).[12]

-

Sample Types: Plasma, serum, cerebrospinal fluid (CSF), or cell culture extracts.[8][9][12]

Sample Preparation: Lipid Extraction (Bligh and Dyer Method)

-

Thaw biological samples on ice.[9]

-

To a glass tube, add 100 µL of the sample (e.g., plasma).[12]

-

Add a known amount of this compound internal standard solution.

-

Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.[12]

-

Vortex the mixture vigorously for 1 minute.[12]

-

Incubate at room temperature for 20 minutes.[12]

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.[12]

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.[12]

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.[8][12]

-

Dry the extracted lipids under a gentle stream of nitrogen.[12]

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 9:1 methanol:toluene or isopropanol:methanol 1:1).[11][12]

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[8][9][12]

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[8][9][11]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[8][9][10][11]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 30 |

| 15.0 | 100 |

| 25.0 | 100 |

| 25.1 | 30 |

| 30.0 | 30 |

Mass Spectrometry:

-

System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).[8][9][11][12]

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.[8][12]

-

Data Acquisition: Data-dependent MS/MS or Multiple Reaction Monitoring (MRM).[12]

-

MS Parameters:

-

Survey Scan Range (m/z): 200-1200.[8]

-

Resolution (for high-res MS): 70,000 for MS1, 17,500 for MS/MS.[8]

-

Collision Energy: Optimized for fragmentation of DAGs.

-

MRM Transitions: Specific precursor-to-product ion transitions for each target DAG and the internal standard should be determined by direct infusion of standards. For DAGs, neutral loss of a fatty acid is a common fragmentation pathway.[13][14]

-

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results from a calibration curve and the quantification of an endogenous DAG in a sample.

Table 1: Calibration Curve for 1,2-Distearoyl-glycerol (18:0/18:0 DAG)

| Calibrant Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102 |

| 5 | 0.058 | 98 |

| 10 | 0.115 | 99 |